2-(1-Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
This compound is a type of organoborane, which are chemical compounds of boron and carbon that are of interest in synthetic organic chemistry. Organoboranes are used in organic synthesis for the formation of C-C, C-N, and C-O bonds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, organoboranes are typically synthesized through hydroboration, which involves the addition of borane (BH3) to an alkene .Molecular Structure Analysis
The compound likely contains a cyclohexyl group attached to a vinyl group, and a dioxaborolane ring with four methyl groups attached. The exact 3D conformation would depend on the specific arrangement of these groups .Chemical Reactions Analysis
Organoboranes are known to undergo several types of reactions, including oxidation, reduction, and substitution reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, organoboranes are typically colorless or pale-yellow liquids that are stable under normal conditions .Scientific Research Applications
Allylation in Organic Synthesis
One significant application of 1,3,2-dioxaborolane derivatives is in organic synthesis, specifically as an allylating agent for producing homoallylic alcohols and amines (Ramachandran & Gagare, 2010). These compounds are crucial in various synthetic routes and have diverse applications in medicinal chemistry.
Inhibitory Activity Against Serine Proteases
Compounds like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes have shown inhibitory activity against serine proteases, including thrombin. This property makes them potentially useful in the study of blood coagulation and related disorders (Spencer et al., 2002).
Catalyst-Transfer Polymerization
In polymer chemistry, the catalyst-transfer Suzuki-Miyaura coupling polymerization technique utilizes monomers like 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to produce polymers with narrow molecular weight distributions and high regioregularity, important for materials science and engineering applications (Yokozawa et al., 2011).
Synthesis of Novel Boron-Containing Compounds
Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized, which are significant for the development of boron-capped polyenes. These compounds are being explored for potential applications in new materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
In Organometallic Synthesis
The compound has been used in the development of new building blocks for the synthesis of silicon-based drugs and odorants. This includes alternative syntheses of compounds like disila-bexarotene, demonstrating its versatility in organometallic chemistry (Büttner et al., 2007).
Electrophilic Substitution Reactions
Electrochemical studies of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have shown unique properties like lower oxidation potentials compared to organoboranes. This opens up potential applications in electrophilic substitution reactions (Tanigawa et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h12H,1,6-10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOUZHMRUKCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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